(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

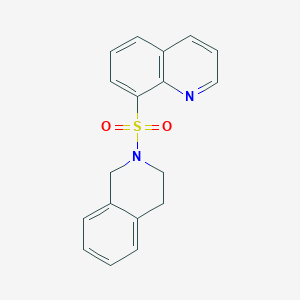

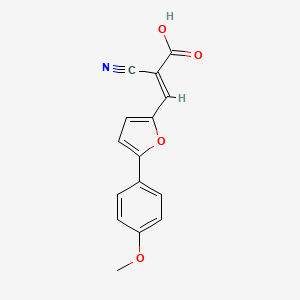

“(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O2S . It has an average mass of 308.800 Da and a monoisotopic mass of 308.076141 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a sulfonyl group and a fluorophenyl group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 308.8. More detailed physical and chemical properties are not available in the current literature .Applications De Recherche Scientifique

Ligand Synthesis and Receptor Binding

- Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups seen in antipsychotic agents. Previous research emphasizes the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. Notably, the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contributes to the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).

Cytochrome P450 Isoform Inhibition

- The role of Cytochrome P450 (CYP) enzymes in drug metabolism, particularly concerning metabolism-based drug–drug interactions (DDIs), is significant. Specific chemical inhibitors of major human hepatic CYP isoforms are crucial in deciphering the involvement of specific CYP isoforms in metabolism. Published data on the potency and selectivity of chemical inhibitors of these isoforms provide insights into the selective inhibition of specific CYP isoforms, crucial for understanding drug metabolism and potential DDIs (Khojasteh et al., 2011).

Mécanisme D'action

Target of Action

The primary target of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is the serotonin transporter (SERT) . SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus regulating serotonin levels in the brain. By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

The compound binds to the serotonin transporter at a site distinct from serotonin itself, causing an allosteric inhibition. This binding prevents the transporter from undergoing the conformational changes necessary to transport serotonin back into the presynaptic neuron. As a result, serotonin remains in the synaptic cleft longer, leading to prolonged activation of postsynaptic serotonin receptors .

Propriétés

IUPAC Name |

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIJKWITVNNBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)